molecular formula C10H8BrNO B2980134 2-(4-(Bromomethyl)phenyl)oxazole CAS No. 866261-56-5

2-(4-(Bromomethyl)phenyl)oxazole

Cat. No. B2980134
CAS RN: 866261-56-5
M. Wt: 238.084
InChI Key: WCQXLMNESIAZAA-UHFFFAOYSA-N
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Description

“2-(4-(Bromomethyl)phenyl)oxazole” is a chemical compound with the molecular formula C10H8BrNO . It is a type of oxazole, which is a class of compounds containing a five-membered aromatic ring made of three carbon atoms, one nitrogen atom, and one oxygen atom .


Synthesis Analysis

The synthesis of oxazole-based molecules, including “this compound”, has been a topic of interest in recent years. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered aromatic ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The presence of bromomethyl group attached to the phenyl ring makes the synthesis of the target compound somewhat challenging .


Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 238.08 . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Reactivity and Synthesis

2-(4-(Bromomethyl)phenyl)oxazole serves as a reactive scaffold for synthetic elaboration, particularly at the 2-position. The bromomethyl analogue is notably more reactive than its chloromethyl counterparts, making it useful in the C-alkylation of stabilized carbanions, such as in the concise synthesis of Oxaprozin (Patil & Luzzio, 2016). Moreover, 4-Bromomethyl-2-chlorooxazole, a related compound, has been recognized as a versatile building block in the synthesis of a range of 2,4-disubstituted oxazoles, demonstrating selectivity for the 4-bromomethyl position in Stille and Suzuki coupling reactions (Young, Smith, & Taylor, 2004).

Antiprotozoal Activity

Some derivatives of this compound, specifically 2-amino-4-phenyloxazole derivatives, have demonstrated notable in vitro antiprotozoal activity. Particularly, these derivatives exhibited activity against Giardia lamblia and Trichomonas vaginalis, with certain compounds showing higher inhibitory activity than the commercial drug, metronidazole (Carballo et al., 2017).

Antioxidant and Anticancer Activity

Novel 2,4-disubstituted oxazoles, synthesized and characterized, have been screened for in vitro antioxidant and anticancer activities. Some derivatives have shown promising results, particularly against HepG2 and HeLa cell lines, indicating potential therapeutic applications (Mathew et al., 2013).

Synthesis Methodology

A variety of methods have been developed to synthesize and modify compounds related to this compound. For instance, a method for synthesizing 2-aryl-4-halomethyl-5-methyl-1,3-oxazoles with high regioselectivity has been described, indicating the synthetic versatility of these compounds (Yamane, Mitsudera, & Shundoh, 2004).

Molecular Structure and Photo-Oxidation

The molecular structure and photo-oxidation kinetics of oxazoles, including derivatives of this compound, have been a subject of study, highlighting their critical roles in heterocycle chemistry and potential applications in various fields such as organic electronics and medicinal chemistry (Zeinali et al., 2020).

Safety and Hazards

The safety data sheet for “2-(4-(Bromomethyl)phenyl)oxazole” indicates that it is corrosive . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The future research on “2-(4-(Bromomethyl)phenyl)oxazole” and other oxazole-based compounds is likely to focus on the design, synthesis, bioactive evaluation, and action mechanism of unusual types of oxazole-based heterocyclic compounds with completely novel chemical scaffold . These efforts aim to overcome drug resistances, increase bioactivities, and make remarkable contributions to drug discovery and synthesis .

properties

IUPAC Name

2-[4-(bromomethyl)phenyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQXLMNESIAZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C2=NC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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